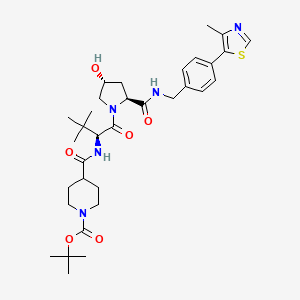
E3 Ligase Ligand-linker Conjugate 50
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 50 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). This conjugate consists of a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker. The VHL ligand is based on (S,R,S)-AHPC, which recruits the VHL protein. This compound is primarily used as a key intermediate in the synthesis of complete PROTAC molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 50 involves the conjugation of (S,R,S)-AHPC with an appropriate linker. The synthetic route typically includes the following steps:
Condensation Reaction: The glutarimide and phthalimide parts are condensed.
Alkylation: The imide nitrogen is alkylated, which can be achieved via a Mitsunobu reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 50 undergoes several types of chemical reactions, including:
Condensation: Formation of the conjugate through the condensation of glutarimide and phthalimide parts.
Alkylation: Introduction of alkyl groups to the imide nitrogen.
Common Reagents and Conditions
Condensation Reagents: Glutarimide, phthalimide.
Alkylation Reagents: Alkyl halides, Mitsunobu reagents.
Major Products
The major product formed from these reactions is the this compound itself, which serves as an intermediate for further synthesis of PROTACs .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 50 has a wide range of scientific research applications, particularly in the field of targeted protein degradation. Some of its applications include:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins.
Biology: Facilitates the study of protein function and regulation by enabling targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
E3 Ligase Ligand-linker Conjugate 50 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the E3 ligase-mediated ubiquitination of the target protein, marking it for proteasomal degradation. The VHL ligand recruits the VHL protein, which plays a crucial role in this process .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 50 is unique due to its specific ligand for the VHL E3 ligase. Similar compounds include:
Cereblon-based Ligands: Used in other PROTACs, targeting the cereblon E3 ligase.
MDM2-based Ligands: Target the MDM2 E3 ligase.
cIAP1-based Ligands: Target the cIAP1 E3 ligase
These compounds differ in their E3 ligase targets and the specific linkers used, which influence their binding affinity and degradation efficiency.
特性
分子式 |
C33H47N5O6S |
|---|---|
分子量 |
641.8 g/mol |
IUPAC名 |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H47N5O6S/c1-20-26(45-19-35-20)22-10-8-21(9-11-22)17-34-29(41)25-16-24(39)18-38(25)30(42)27(32(2,3)4)36-28(40)23-12-14-37(15-13-23)31(43)44-33(5,6)7/h8-11,19,23-25,27,39H,12-18H2,1-7H3,(H,34,41)(H,36,40)/t24-,25+,27-/m1/s1 |
InChIキー |
UUYHXXHEFKXGFH-CMTIAEDTSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


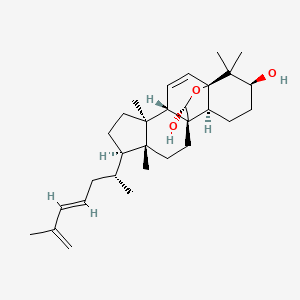
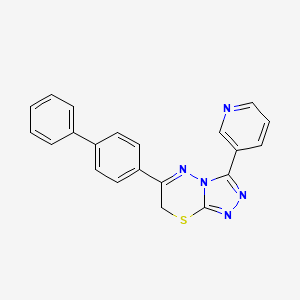
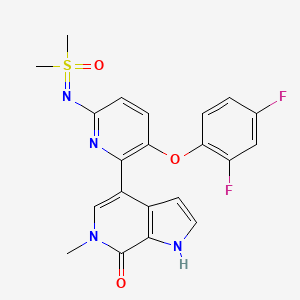
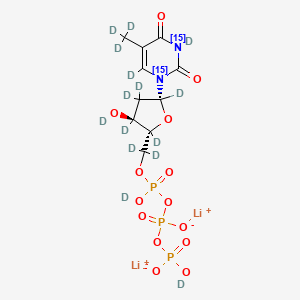
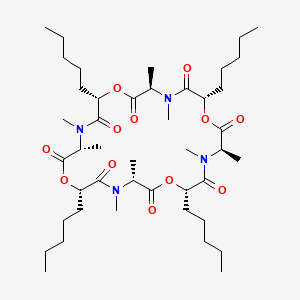
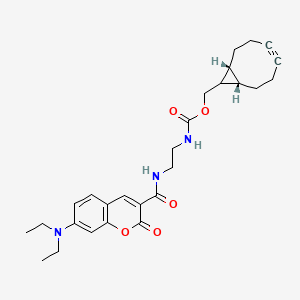
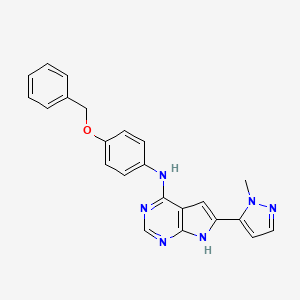
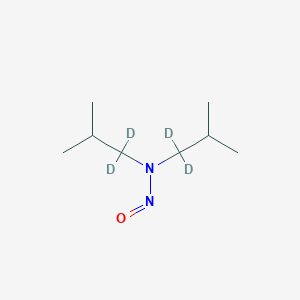
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
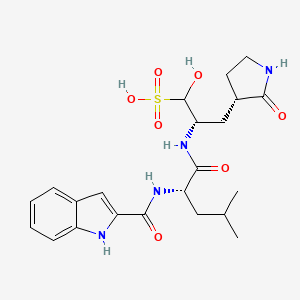
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
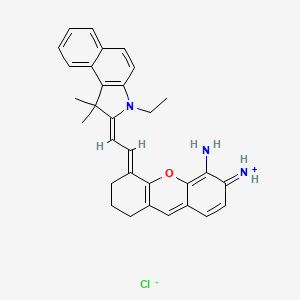
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
